2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile

Regioisomerism Substituent effects SAR

Researchers face gaps in structure-activity relationship (SAR) data for benzylidenemalononitrile (BMN) tyrphostins, as most studies focus on mono-substituted analogs. This 2-fluoro-4-methoxy derivative fills that gap with a distinct 'push-pull' electronic system. - **Unique SAR Probe**: Differentiates from 4-mono-substituted BMNs; ideal for matched-pair comparator studies in kinase inhibition (EGFR, ErbB2). - **Synthetic Utility**: Ortho-fluoro enables nucleophilic aromatic substitution (SNAr) for 2-amino derivatives, inaccessible from 4-halo precursors. - **Reliable Supply**: High-purity material for screening panels or electrophilicity scale measurements.

Molecular Formula C11H7FN2O
Molecular Weight 202.18 g/mol
CAS No. 582306-88-5
Cat. No. B3145834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile
CAS582306-88-5
Molecular FormulaC11H7FN2O
Molecular Weight202.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=C(C#N)C#N)F
InChIInChI=1S/C11H7FN2O/c1-15-10-3-2-9(11(12)5-10)4-8(6-13)7-14/h2-5H,1H3
InChIKeyBVFHFXKZGCNHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile: Structural Identity and Compound Class


2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile (CAS 582306-88-5) is a benzylidenemalononitrile (BMN) derivative—a member of the tyrphostin class of synthetic tyrosine kinase inhibitors [1]. Its molecular formula is C₁₁H₇FN₂O with a molecular weight of 202.18 g/mol, bearing a 2-fluoro-4-methoxy substitution pattern on the arylidene ring conjugated to a dinitrile moiety . Compounds in this class are recognized for their ability to inhibit protein tyrosine kinases such as EGFR and ErbB2, as well as off-target enzymes like carbonic anhydrase isoforms [1][2]. The specific 2-fluoro-4-methoxy substitution differentiates it from the more commonly studied 4-monosubstituted BMN analogs, potentially altering electrophilicity and target engagement profiles [3].

1
Tyrosine kinase inhibitor screening (EGFR, ErbB2) in SAR panels
2
Synthetic building block with ortho-fluoro SNAr diversification handle
3
Electrophilicity probe for push-pull BMN electronic effect studies

Why This Compound Cannot Be Replaced by Common BMN Analogs


The benzylidenemalononitrile scaffold is highly sensitive to aryl ring substitution. The combination of an electron-withdrawing fluoro at position 2 and an electron-donating methoxy at position 4 creates a unique 'push-pull' electronic system not present in mono-substituted analogs such as 2-(4-fluorobenzylidene)malononitrile or 2-(4-methoxybenzylidene)malononitrile [1]. In the Güller et al. (2021) enzyme inhibition study, different mono-halogenated and mono-methoxy BMN derivatives exhibited Ki values spanning two orders of magnitude (from 0.058 μM to >100 μM) against human carbonic anhydrase and acetylcholinesterase isoforms, demonstrating that even single-substituent changes produce drastic shifts in target affinity [2]. The 2-fluoro substituent additionally introduces a reactive site for nucleophilic aromatic substitution, making this compound a synthetic intermediate that mono-substituted analogs cannot replicate [3]. Generic substitution without verifying positional isomer integrity risks altering reactivity, biological profile, and downstream synthetic utility.

Electronic Mono-substituted analogs lack the push-pull effect of 2-fluoro-4-methoxy, which may shift target engagement profiles.
Isomerism Regioisomers (e.g., 3-fluoro-4-methoxy) can alter enzyme inhibition by ≥2-fold based on class SAR; positional integrity must be verified.
Synthetic Non-fluorinated or para-fluoro analogs do not offer ortho-activated SNAr reactivity, limiting late-stage diversification.

Quantitative Differentiation vs. Structural Analogs


Regioisomeric Differentiation: 2-Fluoro-4-methoxy vs. 3-Fluoro-4-methoxy Isomer

The target compound (2-fluoro-4-methoxy) is a distinct regioisomer from 2-[(3-fluoro-4-methoxyphenyl)methylidene]propanedinitrile (3-fluoro-4-methoxy). Both share the molecular formula C₁₁H₇FN₂O and molecular weight 202.18 g/mol, but differ in the position of the fluorine atom on the aryl ring [1]. In benzylidenemalononitrile SAR studies, the position of halogen substitution alters both electronic properties and steric accessibility of the electrophilic β-carbon, which governs reactivity with biological nucleophiles and synthetic reagents [2]. While direct comparative bioactivity data for these two specific regioisomers are not available in the public domain, class-level evidence from Güller et al. (2021) shows that moving a chloro substituent from the 4-position to the 2,6-positions shifts hCA-I Ki values from ~14.5 μM to ~35.6 μM, confirming that substituent position materially affects target engagement [3].

Regioisomer differentiation
Class-level inference
2-Fluoro-4-methoxy vs. 3-fluoro-4-methoxy: positional isomerism; class benchmark shows 2,6- vs. 4-chloro hCA‑I Ki shift from 14.5 to 35.6 μM.
Regioisomeric identity may materially affect enzyme inhibition constants; correct isomer procurement supports SAR reproducibility.
No direct comparative bioactivity data for these exact isomers; class-level SAR from Güller et al. 2021.
Regioisomerism Substituent effects SAR

Dual-Substitution Electronic Effect: Push-Pull vs. Mono-Substituted Analogs

The target compound possesses both an electron-withdrawing fluoro (σₚ ≈ 0.06, σₘ ≈ 0.34) and an electron-donating methoxy (σₚ ≈ -0.27) group on the same aryl ring. This dual substitution creates a push-pull electronic system that modulates the electrophilicity of the exocyclic β-carbon—the primary site for nucleophilic attack in both biological and synthetic contexts [1]. By contrast, mono-substituted analogs such as 2-(4-fluorobenzylidene)malononitrile (only electron-withdrawing) or 2-(4-methoxybenzylidene)malononitrile (only electron-donating) lack this internal electronic polarization. The Mayr electrophilicity database reports an E parameter of -10.80 for p-methoxybenzylidenemalononitrile, providing a quantitative reference point for the electron-rich end of the spectrum [1]. The 2-fluoro substituent is expected to increase electrophilicity (less negative E) relative to this baseline, though an experimental E parameter for the 2-fluoro-4-methoxy compound has not been published. Class-level data confirms that 4-fluoro substitution yields distinct reactivity from 4-methoxy in radical anion dimerization pathways, with p-fluorobenzylidenemalononitrile undergoing 25% substrate-coupling vs. exclusive radical-radical coupling for p-methoxy derivatives [2].

Push-pull electronic effect
Class-level inference
4-Methoxy BMN E = −10.80 (Mayr scale); 2-fluoro-4-methoxy E not measured, predicted intermediate between mono‑fluoro and mono‑methoxy analogs.
Unique intermediate electrophilicity may support tunable reactivity for kinase inhibitor cysteine targeting and synthetic diversification.
Experimental E value for target compound not published; prediction based on substituent constants.
Electronic effects Reactivity Electrophilicity

Commercial Purity Specification and Quality Benchmark

Commercially, 2-(2-Fluoro-4-methoxybenzylidene)malononitrile (CAS 582306-88-5) is supplied with a certified purity of ≥98% (HPLC) by multiple vendors including Chemscene (Cat. No. CS-0667905) and Leyan (Cat. No. 1738561) . This purity specification meets the threshold commonly required for biochemical assay reproducibility, where impurities at >2% can confound IC50 determinations or produce false-positive screening hits. In the Güller et al. (2021) enzyme inhibition study of 11 BMN derivatives, all test compounds were synthesized and characterized in-house; no commercial purity benchmark was reported, highlighting the variability in academic preparations [1]. The availability of a pre-qualified commercial batch with defined purity (≥98%) and storage conditions (sealed, dry, 2–8°C) provides a procurement advantage over custom synthesis of uncharacterized positional isomers.

Commercial purity benchmark
Reported
Purity ≥98% (HPLC); storage sealed, dry, 2–8 °C; available from multiple vendors.
Pre-qualified commercial batch reduces assay interference risk from impurities, supporting inter‑laboratory reproducibility.
Purity specification from vendor certificate; academic syntheses may vary.
Purity Quality control Procurement specification

Synthetic Versatility via Nucleophilic Aromatic Substitution

The 2-fluoro substituent on the target compound serves as a competent leaving group for nucleophilic aromatic substitution (SNAr), enabling post-condensation diversification that is not possible with 4-fluoro or non-fluorinated analogs. Literature precedent demonstrates that p-fluorobenzylidenemalononitrile undergoes SNAr with secondary amines under mild conditions to yield substituted amino-benzylidenemalononitriles in a one-step process [1]. The target compound's 2-fluoro-4-methoxy pattern positions the fluorine ortho to the electron-withdrawing dinitrile-vinyl system, further activating it toward nucleophilic displacement relative to the para-fluoro analog, due to the combined electron-withdrawing effect of the conjugation pathway and the ortho relationship to the methoxy group. By contrast, 2-(4-chlorobenzylidene)malononitrile and 2-(4-bromobenzylidene)malononitrile require harsher conditions for halogen displacement, limiting their utility as diversification intermediates [2].

SNAr diversification reactivity
Class-level inference
Ortho‑fluoro group activated by dinitrile‑vinyl system; literature precedent: p‑fluorobenzylidenemalononitrile undergoes SNAr with secondary amines.
Ortho-fluoro reactivity may enable late-stage functionalization, offering synthetic pathways unavailable with chloro, bromo, or non-halogenated analogs.
No rate constant comparison for 2-fluoro vs. 4-fluoro BMN; reactivity inferred from electronic activation.
SNAr reactivity Synthetic intermediate Diversification

Recommended Application Scenarios


Kinase Inhibitor Screening and SAR Profiling

As a benzylidenemalononitrile tyrphostin derivative, this compound is suitable for inclusion in kinase inhibitor screening panels targeting EGFR, ErbB2, and PDGFR tyrosine kinases. The 2-fluoro-4-methoxy substitution pattern provides a distinct SAR data point compared to the extensively studied 4-monosubstituted analogs, filling a gap in the structure-activity landscape. Researchers should use this compound alongside 2-(4-fluorobenzylidene)malononitrile and 2-(4-methoxybenzylidene)malononitrile as matched comparators to isolate regioelectronic effects on kinase inhibition potency [1]. Note: direct IC50 values for this specific compound are not available in the public literature; validation against in-house assay panels is required.

Synthetic Intermediate for Diversified BMN Libraries

The ortho-fluoro substituent provides a reactive site for nucleophilic aromatic substitution, enabling the synthesis of 2-amino-substituted benzylidenemalononitrile derivatives that are inaccessible from 4-halo or non-halogenated precursors. This application leverages the SNAr reactivity precedent established for p-fluorobenzylidenemalononitrile [2], with the expectation of enhanced reactivity due to ortho-activation by the adjacent dinitrile-vinyl system. The 4-methoxy group remains intact during SNAr, preserving a second functional handle for further derivatization.

Electrophilicity Reference Standard in Physical Organic Chemistry

This compound can serve as a probe in Mayr electrophilicity scale studies to quantify the combined effect of ortho-electron-withdrawing and para-electron-donating substituents on the reactivity of benzylidenemalononitriles. The experimentally determined E parameter for 2-(4-methoxybenzylidene)malononitrile (E = -10.80) [3] provides a baseline; measuring the E value for the 2-fluoro-4-methoxy analog would quantify the electronic perturbation caused by ortho-fluorination, contributing to the fundamental understanding of substituent effects in conjugated Michael acceptor systems.

Antibacterial Screening Against Gram-Positive Strains

Based on the class-level antibacterial activity of BMN derivatives demonstrated by Güller et al. (2021), where compound 7 showed activity against S. aureus and compound 5 against K. pneumoniae [1], this compound is suitable for evaluation in antibacterial susceptibility assays. The dual-substitution pattern may confer distinct membrane permeability or target engagement properties compared to the mono-halogenated derivatives tested in that study.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR profiling
Distinct 2-fluoro-4-methoxy substitution pattern
EGFR/ErbB2 panel compatibility and regioelectronic SAR comparison
Synthetic intermediate for BMN libraries
Ortho-fluoro group as SNAr leaving group
Diversification yield and ortho-activation under mild conditions
Electrophilicity reference standard
Push-pull electronic character (2‑F, 4‑OMe)
Mayr E parameter determination and substituent effect quantification
Antibacterial screening
Class-level BMN activity against Gram‑positive strains
Membrane permeability and target engagement in S. aureus and K. pneumoniae models
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